Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate is a synthetic organic compound that features a unique combination of functional groups, including a difluoromethyl group, an imidazole ring, and a sulfonyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via hydroxydifluoromethylation reactions.
Sulfonylation: The sulfonyl group is introduced through the reaction of the imidazole derivative with a sulfonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the sulfonylated imidazole with ethanol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonyl ester can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate: Similar structure but lacks the difluoromethyl and sulfonyl groups.
2,2-Difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid: Similar structure but lacks the sulfonyl ester group.
Uniqueness
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. The combination of the imidazole ring and the sulfonyl ester also provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C8H10F2N2O4S |
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Molecular Weight |
268.24 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(1-methylimidazol-2-yl)sulfonylacetate |
InChI |
InChI=1S/C8H10F2N2O4S/c1-3-16-6(13)8(9,10)17(14,15)7-11-4-5-12(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
BLGZGDJMUCISLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)(F)S(=O)(=O)C1=NC=CN1C |
Origin of Product |
United States |
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